CIQ is a synthetic small molecule that acts as a positive allosteric modulator (PAM) of N-Methyl-D-aspartate receptors (NMDARs) []. It exhibits selectivity for NMDARs containing GluN2C and GluN2D subunits [, , , ]. CIQ enhances the response of these receptors to glutamate, the endogenous agonist, without activating the receptor on its own [].
CIQ binds to a novel allosteric site on GluN2C- and GluN2D-containing NMDARs, distinct from the glutamate binding site [, ]. This binding enhances the receptor's response to glutamate, leading to increased channel opening and ion flux [, , ].
Research suggests that the pre-M1 region, a structural element near the first transmembrane helix of the GluN2 subunit, plays a crucial role in CIQ's modulatory action [, ]. Mutations within this region significantly affect CIQ's ability to potentiate NMDAR responses [, ].
CAS No.: 115-71-9
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2